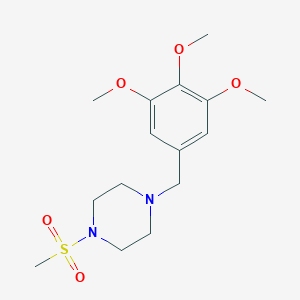
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic drug that belongs to the family of piperazine derivatives. TFMPP has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mecanismo De Acción
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. By binding to these receptors, 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can modulate the release of neurotransmitters such as serotonin and dopamine, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. It can increase the release of dopamine and serotonin in the brain, leading to its anxiolytic and antidepressant effects. 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to increase heart rate and blood pressure in some individuals, making it potentially harmful in certain populations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is its unique mechanism of action, which can provide insights into the role of serotonin and dopamine in various physiological and pathological processes. However, 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has limitations, including its potential for harmful effects on certain populations and the need for further research to fully understand its effects.
Direcciones Futuras
Future research on 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine should focus on its potential therapeutic effects and its role in the treatment of anxiety, depression, and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential for harmful effects on certain populations.
Métodos De Síntesis
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can be synthesized by reacting 1-(methylsulfonyl)piperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified by recrystallization to obtain 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in its pure form.
Aplicaciones Científicas De Investigación
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been used in several scientific research studies to investigate its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression. 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propiedades
Nombre del producto |
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine |
|---|---|
Fórmula molecular |
C15H24N2O5S |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-methylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O5S/c1-20-13-9-12(10-14(21-2)15(13)22-3)11-16-5-7-17(8-6-16)23(4,18)19/h9-10H,5-8,11H2,1-4H3 |
Clave InChI |
DZPHYZTZAYALOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)


![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)


![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)

![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
